Cbl-b-IN-13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

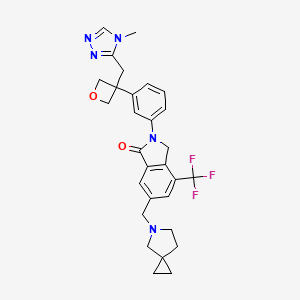

Cbl-b-IN-13 (CAS No. 2368841-85-2) is a small-molecule inhibitor targeting casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase involved in immune regulation and cancer progression. It exhibits potent inhibitory activity with an IC50 value of <100 nM, making it a promising candidate for immunotherapy research, particularly in T-cell activation and tumor microenvironment modulation . Its molecular formula is C29H30F3N5O2 (molecular weight: 537.58), and it is characterized by a trifluoromethylphenyl backbone, which contributes to its stability and binding affinity . Preclinical studies highlight its role in enhancing antitumor immune responses by blocking Cbl-b-mediated degradation of key T-cell signaling proteins like PI3K and Vav1 .

Preparation Methods

The preparation of Cbl-b-IN-13 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of novel lactams as Cbl-b inhibitors. The process involves the use of various reagents and conditions to achieve the desired compound. The preparation typically includes steps such as protein digestion, peptide desalting, and phosphorylation enrichment .

Chemical Reactions Analysis

Cbl-b-IN-13 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cbl-b-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Cancer Immunotherapy: This compound has been identified as a promising therapeutic tool in cancer immunotherapy due to its ability to enhance anti-tumor immunity by activating T cells and reversing immunosuppression in the tumor microenvironment

Biochemical Assays: The compound is used in various biochemical assays to study the mechanism of Cbl-b inhibition and its effects on immune cell activity.

Pharmaceutical Research: This compound is used in pharmaceutical research to develop new cancer treatments and to study the effects of Cbl-b inhibition on different types of cancer.

Mechanism of Action

Cbl-b-IN-13 exerts its effects by inhibiting the activity of the Cbl-b enzyme. The compound binds to the full-length Cbl-b and its N-terminal fragment containing the tyrosine kinase binding domain, linker region, and RING domain. This binding locks the protein in an inactive conformation, preventing it from promoting an immunosuppressive tumor environment. The inhibition of Cbl-b leads to the activation of T cells and the enhancement of anti-tumor immunity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbl-b-IN-13 belongs to a class of Cbl-b inhibitors designed to modulate immune checkpoints. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Comparative Analysis of Cbl-b Inhibitors

Key Findings :

Potency :

- Cbl-b-IN-15 (IC50 = 15 nM) is 6.7-fold more potent than this compound (<100 nM), likely due to its optimized interaction with the RING Finger domain of Cbl-b .

- Cbl-b-IN-12 and this compound share comparable IC50 values, but this compound demonstrates superior T-cell activation in vivo, attributed to its trifluoromethyl group enhancing metabolic stability .

Structural Differences :

- This compound’s trifluoromethylphenyl core provides steric hindrance against off-target binding, whereas Cbl-b-IN-12’s pyridine scaffold may interact with unrelated kinases, reducing selectivity .

- Cbl-b-IN-15’s bicyclic structure enables deeper penetration into the Cbl-b catalytic pocket, explaining its higher potency .

Functional Outcomes: Only this compound has been explicitly linked to T-cell activation in published studies, a critical feature for cancer immunotherapy .

Biological Activity

Cbl-b-IN-13 is a small-molecule inhibitor targeting Cbl-b, an E3 ubiquitin ligase that plays a critical role in regulating immune responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on immune cell regulation, and potential therapeutic applications based on recent research findings.

Overview of Cbl-b

Cbl-b is a RING-type E3 ubiquitin ligase expressed in various immune cells, where it functions primarily as a negative regulator of immune activation. It modulates both innate and adaptive immune responses by ubiquitinating key signaling molecules involved in T cell activation and other immune pathways . The inhibition of Cbl-b has emerged as a promising strategy for enhancing anti-tumor immunity and treating autoimmune diseases due to its role in promoting an immunosuppressive tumor microenvironment .

This compound specifically inhibits the E3 ligase activity of Cbl-b, thereby preventing its negative regulatory effects on T cell activation. The compound binds to the N-terminal fragment of Cbl-b, locking the protein in an inactive conformation . This interaction disrupts the ubiquitination process that normally leads to the degradation of signaling transducers essential for T cell activation, such as Syk and PLC-γ2 .

Key Mechanisms:

- Inhibition of Ubiquitination : By blocking Cbl-b's E3 ligase activity, this compound prevents the ubiquitination of proteins that inhibit T cell activation.

- Enhanced T Cell Activation : The inhibition leads to increased phosphorylation of key signaling molecules, resulting in heightened T cell responses.

- Potential for Cancer Therapy : By enhancing anti-tumor immunity, this compound holds promise as a therapeutic agent in cancer immunotherapy.

Research Findings

Recent studies have provided insights into the biological activity of this compound and its effects on immune responses:

Case Studies

- Cancer Immunotherapy :

- Autoimmune Disease Models :

Properties

Molecular Formula |

C29H30F3N5O2 |

|---|---|

Molecular Weight |

537.6 g/mol |

IUPAC Name |

6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C29H30F3N5O2/c1-35-18-33-34-25(35)12-28(16-39-17-28)20-3-2-4-21(11-20)37-14-23-22(26(37)38)9-19(10-24(23)29(30,31)32)13-36-8-7-27(15-36)5-6-27/h2-4,9-11,18H,5-8,12-17H2,1H3 |

InChI Key |

JNHGVASGPZWRKJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4CC5=C(C4=O)C=C(C=C5C(F)(F)F)CN6CCC7(C6)CC7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.